Decanedioic acid-d4

Description

BenchChem offers high-quality Decanedioic acid-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decanedioic acid-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

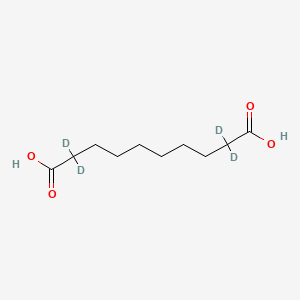

2,2,9,9-tetradeuteriodecanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMXRPHRNRROMY-OSEHSPPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC([2H])([2H])C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decanedioic Acid-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanedioic acid-d4, also known as sebacic acid-d4, is the deuterium-labeled form of decanedioic acid, a naturally occurring dicarboxylic acid. In the realm of advanced scientific research, particularly in pharmacokinetics, metabolomics, and drug development, stable isotope-labeled compounds like Decanedioic acid-d4 are indispensable tools. This technical guide provides a comprehensive overview of Decanedioic acid-d4, its applications, and the methodologies for its use.

Decanedioic acid is a straight-chain dicarboxylic acid that plays a role in various biological processes and is associated with certain metabolic disorders, such as carnitine-acylcarnitine translocase deficiency and medium-chain acyl-CoA dehydrogenase deficiency.[1] Its deuterated analog, Decanedioic acid-d4, serves as an ideal internal standard for quantitative analysis in complex biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, thereby enhancing the accuracy and precision of quantification.[1]

Chemical Properties and Data

A summary of the key chemical properties of the non-deuterated form, decanedioic acid, is presented below. The addition of four deuterium atoms increases the molecular weight of Decanedioic acid-d4 accordingly.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄D₄O₄ | N/A |

| Molecular Weight | 206.29 g/mol | N/A |

| CAS Number | 339080-77-2 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity (for non-deuterated) | >98% to 99.96% | |

| Melting Point (for non-deuterated) | 131-134.5 °C | |

| Boiling Point (for non-deuterated) | 294.4 °C at 100 mmHg | |

| Solubility (for non-deuterated) | Sparingly soluble in water, soluble in ethanol |

Synthesis of Decanedioic Acid-d4

A generalized workflow for the synthesis is depicted below.

Caption: Generalized workflow for the synthesis of Decanedioic acid-d4.

Experimental Protocols

Decanedioic acid-d4 is primarily used as an internal standard in quantitative analytical methods. Below are detailed, generalized methodologies for its application in GC-MS and LC-MS/MS.

Quantitative Analysis by GC-MS

This protocol describes the general steps for the quantification of decanedioic acid in a biological matrix using Decanedioic acid-d4 as an internal standard.

1. Sample Preparation and Extraction:

-

To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of Decanedioic acid-d4 solution of known concentration.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl-tert-butyl ether).

-

Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization:

-

Reconstitute the dried extract in a derivatization reagent. A common method for dicarboxylic acids is esterification to form, for example, dibutyl esters by reacting with butanolic HCl.

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

-

Evaporate the derivatization reagent and reconstitute the sample in a solvent suitable for GC-MS analysis (e.g., hexane).

3. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5MS) for chromatographic separation.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for the analyte and the deuterated internal standard.

4. Quantification:

-

Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of decanedioic acid and a fixed concentration of Decanedioic acid-d4.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of decanedioic acid in the biological samples by interpolating their peak area ratios on the calibration curve.

Caption: Workflow for GC-MS quantification using Decanedioic acid-d4.

Quantitative Analysis by LC-MS/MS

This protocol outlines the general procedure for quantifying decanedioic acid using Decanedioic acid-d4 as an internal standard with LC-MS/MS.

1. Sample Preparation and Extraction:

-

Spike a known volume of the biological sample (e.g., plasma or urine) with a known amount of Decanedioic acid-d4.

-

Precipitate proteins using a suitable solvent like acetonitrile.

-

Centrifuge the sample and collect the supernatant.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

2. LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).

-

Use a gradient elution with a mobile phase typically consisting of an aqueous component with an additive (e.g., formic acid) and an organic component (e.g., acetonitrile).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both decanedioic acid and Decanedioic acid-d4.

3. Quantification:

-

Prepare a calibration curve by analyzing standards with known concentrations of decanedioic acid and a constant concentration of Decanedioic acid-d4.

-

Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Calculate the concentration of decanedioic acid in the samples from the calibration curve.

Caption: Workflow for LC-MS/MS quantification using Decanedioic acid-d4.

Biological Role and Signaling Pathways

Decanedioic acid (sebacic acid) is not only an industrial chemical but also a human and plant metabolite. It is involved in fatty acid metabolism and has been shown to interact with important cellular signaling pathways.

Peroxisomal β-Oxidation of Dicarboxylic Acids

Long-chain dicarboxylic acids, such as decanedioic acid, are primarily metabolized in peroxisomes through the β-oxidation pathway. This process shortens the carbon chain of the dicarboxylic acid, producing acetyl-CoA and shorter-chain dicarboxylic acids.

Caption: Simplified pathway of peroxisomal β-oxidation of decanedioic acid.

Interaction with PPARγ Signaling

Recent studies have indicated that medium-chain fatty acids can act as signaling molecules. Decanoic acid (a 10-carbon monocarboxylic acid) has been shown to be a direct ligand and modulator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. Given its structural similarity, decanedioic acid may also interact with PPAR signaling pathways. Furthermore, sebacic acid has been shown to affect the expression of genes regulated by PPARγ.

Caption: Postulated interaction of decanedioic acid with the PPARγ signaling pathway.

Conclusion

Decanedioic acid-d4 is a valuable tool for researchers in various scientific disciplines. Its primary utility as an internal standard in mass spectrometry-based quantitative analysis allows for highly accurate and precise measurements of decanedioic acid in biological systems. Understanding the appropriate experimental protocols for its use, as well as the biological context of its non-deuterated counterpart, is essential for its effective application in research and development. This guide provides a foundational understanding to facilitate the integration of Decanedioic acid-d4 into advanced analytical and biological studies.

References

Decanedioic Acid-d4: A Technical Guide for Researchers

Introduction: Decanedioic acid-d4 is the deuterium-labeled form of decanedioic acid, a naturally occurring dicarboxylic acid also known as sebacic acid.[1][2] Stable isotope-labeled compounds like Decanedioic acid-d4 are indispensable tools in modern research, particularly in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard for quantitative analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] By incorporating four deuterium atoms, the compound's mass is increased, allowing it to be distinguished from its unlabeled counterpart by a mass spectrometer, while retaining nearly identical chemical and physical properties. This ensures similar behavior during sample preparation, chromatography, and ionization, enabling it to accurately correct for analytical variability and matrix effects.[3][4]

Core Chemical and Physical Properties

Decanedioic acid-d4 shares most of its physical properties with its non-labeled analogue. It is expected to be a white solid at room temperature, reflecting the white flaky crystal or powdered solid appearance of decanedioic acid.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄D₄O₄ | |

| Molecular Weight | 206.27 g/mol | |

| CAS Number | 339080-77-2 | |

| Synonyms | Sebacic acid-d4, 1,10-Decanedioic-2,2,9,9-d4 Acid | |

| Appearance | White to off-white solid (inferred) | |

| Melting Point | 133-137 °C (for non-deuterated form) | |

| Boiling Point | 294.5 °C at 100 mmHg (for non-deuterated form) |

Isotopic Purity

The isotopic purity of a deuterated internal standard is a critical parameter that ensures the accuracy of quantitative analyses. It is defined by the percentage of the desired deuterated molecule (d4) relative to other isotopic variants (d0, d1, d2, etc.). This is typically determined by high-resolution mass spectrometry (HRMS).

| Isotopic Species | Abbreviation | Representative Abundance (%) |

| Non-deuterated | d0 | < 0.5 |

| Mono-deuterated | d1 | < 1.0 |

| Di-deuterated | d2 | < 2.0 |

| Tri-deuterated | d3 | < 5.0 |

| Tetra-deuterated | d4 | > 90.0 |

Note: The data in this table is representative. Lot-specific isotopic distribution is provided on the Certificate of Analysis from the supplier.

Solubility

The solubility of Decanedioic acid-d4 is expected to be nearly identical to its non-deuterated form. Its long hydrocarbon chain makes it largely nonpolar, resulting in low water solubility, while it is readily soluble in various organic solvents.

| Solvent | Solubility | Reference |

| Water | Slightly soluble (1 g/L at 20 °C for non-deuterated form) | |

| DMSO | 55 mg/mL (for non-deuterated form) | |

| Alcohols (e.g., Ethanol) | Soluble | |

| Ether | Soluble | |

| Acetone | Soluble | |

| Chloroform | Soluble |

Spectroscopic Data

Mass Spectrometry: In mass spectrometry, Decanedioic acid-d4 will exhibit a molecular ion peak that is 4 mass units higher than its unlabeled counterpart (C₁₀H₁₈O₄, MW: 202.25 g/mol ). This mass difference is the basis for its use as an internal standard. The fragmentation pattern is expected to be similar to decanedioic acid, with characteristic losses of water and carboxyl groups.

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be simplified compared to the unlabeled compound due to the absence of protons at the C2 and C9 positions. The characteristic broad singlet for the carboxylic acid protons (-COOH) would still be present (typically >10 ppm).

-

¹³C NMR: The carbon spectrum will show signals for the 10 carbon atoms. The deuterated carbons (C2 and C9) will exhibit a characteristic triplet splitting pattern due to C-D coupling and will have a significantly lower intensity compared to the protonated carbons.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of decanedioic acid, characterized by a broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). A key difference would be the presence of C-D stretching vibrations, which typically appear in the 2100-2250 cm⁻¹ region.

Experimental Protocols

Detailed methodologies are crucial for the effective use of Decanedioic acid-d4 in a research setting. Below are protocols for two key applications.

Determination of Isotopic Purity by HRMS

This protocol outlines a general procedure for verifying the isotopic distribution of Decanedioic acid-d4 using high-resolution mass spectrometry.

Objective: To quantify the relative abundance of each isotopic species (d0 to d4+).

Methodology:

-

Sample Preparation: Prepare a dilute solution of Decanedioic acid-d4 (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the different isotopologues. The instrument is typically coupled with a liquid chromatography (LC) system for sample introduction.

-

MS Analysis: Infuse the sample directly or inject it into the LC-MS system. Acquire full scan mass spectra in negative ion mode, as carboxylic acids ionize well to form [M-H]⁻ ions.

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the [M-H]⁻ ions for each isotopic species (d0 through d4+).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each species relative to the sum of all isotopic peak areas.

-

Quantification of an Analyte using Decanedioic acid-d4 as an Internal Standard

This protocol describes a typical workflow for quantifying an analyte (e.g., decanedioic acid) in a biological matrix like plasma using Decanedioic acid-d4 as an internal standard (IS).

Objective: To accurately measure the concentration of an analyte in a complex sample by correcting for analytical variability.

Methodology:

-

Preparation of Solutions:

-

Stock Solutions: Prepare individual stock solutions of the analyte and Decanedioic acid-d4 (IS) in a suitable organic solvent (e.g., 1 mg/mL in methanol).

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., plasma).

-

Internal Standard Working Solution: Prepare a working solution of Decanedioic acid-d4 at a single, fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To a fixed volume of each sample (calibrator, quality control, or unknown), add a fixed volume of the IS working solution.

-

Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and IS from other matrix components.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the IS.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS in each sample.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Storage and Stability

Storage: For long-term stability, Decanedioic acid-d4 should be stored at room temperature as a solid. Solutions, particularly in protic solvents, should be stored at -20°C or -80°C to prevent potential back-exchange of deuterium.

Stability and Incompatibilities: The non-deuterated form is stable under normal conditions. It is combustible and incompatible with strong oxidizing agents, bases, and reducing agents. Similar precautions should be taken with the deuterated analogue. It may cause irritation to the eyes, respiratory system, and skin.

References

An In-depth Technical Guide to the Synthesis and Purity of Decanedioic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Decanedioic acid-d4. This stable isotope-labeled compound is a crucial tool for researchers in drug metabolism, pharmacokinetics (DMPK), and as an internal standard in quantitative bioanalysis by mass spectrometry.

Introduction

Decanedioic acid, commonly known as sebacic acid, is a naturally occurring dicarboxylic acid. Its deuterated analog, Decanedioic acid-d4, is a valuable tool in various scientific disciplines. The incorporation of deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled counterpart in complex biological matrices. This guide details a plausible synthetic route, purification strategies, and the analytical methods required to ensure the high chemical and isotopic purity demanded by sensitive analytical applications. The specific isomer discussed in this guide is 1,10-Decanedioic-2,2,9,9-d4 acid.

Synthesis of Decanedioic Acid-d4

While multiple synthetic routes to unlabeled decanedioic acid exist, the synthesis of its specifically labeled d4 analog typically involves the deuteration of the starting material or an intermediate. A common and effective method for introducing deuterium at the α-positions of a carboxylic acid is through a base-catalyzed hydrogen-deuterium (H/D) exchange.

Proposed Synthetic Pathway: Base-Catalyzed H/D Exchange

The most direct approach involves the H/D exchange on decanedioic acid itself. The protons on the carbons alpha to the carbonyl groups are acidic enough to be removed by a strong base, and subsequent quenching with a deuterium source introduces the deuterium atoms.

Technical Guide: Decanedioic Acid-d4 (CAS No. 339080-77-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Decanedioic acid-d4, a deuterated stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its application in mass spectrometry, and illustrates a typical analytical workflow.

Core Compound Information

Decanedioic acid-d4 is the deuterium-labeled analog of decanedioic acid, also known as sebacic acid. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. Its near-identical physicochemical properties to the endogenous, unlabeled compound ensure that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variations throughout the analytical workflow.

Table 1: Chemical and Physical Properties of Decanedioic Acid-d4

| Property | Value | Reference |

| CAS Number | 339080-77-2 | N/A |

| Molecular Formula | C₁₀H₁₄D₄O₄ | N/A |

| Molecular Weight | 206.27 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | 133-137 °C (for unlabeled) | [2][3] |

| Boiling Point | 294.5 °C at 100 mmHg (for unlabeled) | [2] |

| Flash Point | 220 °C (for unlabeled) | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether (for unlabeled) | |

| Storage | Store at room temperature |

Table 2: Isotopic Purity of Decanedioic Acid-d4

| Parameter | Specification | Analytical Method |

| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Deuterated Positions | 2,2,9,9 | NMR Spectroscopy |

| Note: Isotopic purity can vary between batches. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data. |

Application in Quantitative Analysis

Decanedioic acid-d4 is primarily utilized as an internal standard in stable isotope dilution assays for the precise quantification of decanedioic acid and other dicarboxylic acids in biological matrices such as plasma, urine, and tissue extracts. This technique is fundamental in metabolomics research, particularly in studies investigating fatty acid oxidation disorders and other metabolic diseases where dicarboxylic acid levels are significant biomarkers.

Signaling Pathway Context: Fatty Acid Beta-Oxidation

Decanedioic acid is a dicarboxylic acid that can be formed through the omega-oxidation of fatty acids, a process that becomes more active when beta-oxidation is impaired. In several inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the blockage of the primary fatty acid degradation pathway leads to an accumulation of medium-chain fatty acids, which are then shunted into the omega-oxidation pathway, resulting in elevated levels of dicarboxylic acids like decanedioic acid in biological fluids. The quantification of these acids is therefore critical for the diagnosis and monitoring of such conditions.

Caption: Fatty acid metabolism pathways.

Experimental Protocol: Quantification of Decanedioic Acid in Human Plasma using LC-MS/MS

This protocol provides a representative method for the quantification of decanedioic acid in human plasma using Decanedioic acid-d4 as an internal standard. This method is adapted from established procedures for dicarboxylic acid analysis.

Materials and Reagents

-

Decanedioic acid (analytical standard)

-

Decanedioic acid-d4 (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Standard and Internal Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve decanedioic acid and Decanedioic acid-d4 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of decanedioic acid by serial dilution of the stock solution with methanol:water (1:1, v/v).

-

Internal Standard Working Solution (1 µg/mL): Dilute the Decanedioic acid-d4 stock solution with methanol:water (1:1, v/v).

Sample Preparation

-

Plasma Sample Aliquoting: To 100 µL of human plasma, add 10 µL of the internal standard working solution (1 µg/mL Decanedioic acid-d4).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC System: UPLC system

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

Decanedioic acid: Q1 201.1 -> Q3 183.1

-

Decanedioic acid-d4: Q1 205.1 -> Q3 187.1

-

Data Analysis

The concentration of decanedioic acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standard samples.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of a biological sample using a deuterated internal standard.

Caption: Bioanalytical workflow.

This comprehensive guide provides essential information for the effective use of Decanedioic acid-d4 in research and development. Adherence to detailed and validated protocols is critical for achieving accurate and reproducible results.

References

A Technical Guide to Decanedioic Acid-d4: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of decanedioic acid-d4, a deuterated form of decanedioic acid, also known as sebacic acid. This document details its molecular properties, primary applications in quantitative analysis, and comprehensive experimental protocols for its use as an internal standard. The information is intended to support researchers, scientists, and professionals in the field of drug development and metabolic research.

Core Concepts: Molecular Weight and Isotopic Labeling

Decanedioic acid-d4 is a stable isotope-labeled version of decanedioic acid, a naturally occurring dicarboxylic acid.[1][2] In this specific isotopologue, four hydrogen atoms have been replaced by deuterium atoms. This substitution is critical for its primary application as an internal standard in mass spectrometry-based quantitative analysis. The specific nomenclature, 1,10-Decanedioic-2,2,9,9-d4 Acid, indicates that the deuterium atoms are located at the second and ninth carbon positions.

The introduction of deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties. This mass difference allows for its differentiation from the endogenous, non-labeled analyte by a mass spectrometer, while its similar chemical behavior ensures it experiences comparable sample processing and ionization effects.

Data Presentation: Molecular Weight Comparison

For clarity, the molecular weights of decanedioic acid and its d4 variant are summarized in the table below.

| Compound Name | Common Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Decanedioic acid | Sebacic acid | C₁₀H₁₈O₄ | 202.25 |

| 1,10-Decanedioic-2,2,9,9-d4 Acid | Decanedioic acid-d4 | C₁₀H₁₄D₄O₄ | 206.27[3] |

Applications in Research and Drug Development

The primary application of decanedioic acid-d4 is as an internal standard for the accurate quantification of decanedioic acid and other related dicarboxylic acids in various biological matrices.[3] This is particularly relevant in:

-

Metabolic Studies: Decanedioic acid is a metabolite found in humans and plants and is associated with certain metabolic disorders, such as carnitine-acylcarnitine translocase deficiency and medium-chain acyl-CoA dehydrogenase deficiency.[4] Accurate quantification is crucial for studying disease pathways and for diagnostic purposes.

-

Pharmacokinetic Studies: In drug development, understanding the metabolic fate of drug candidates is essential. If a therapeutic agent is metabolized to or affects the pathway of dicarboxylic acids, decanedioic acid-d4 can be used to precisely measure these changes.

-

Clinical Diagnostics: The levels of certain dicarboxylic acids in urine and plasma can serve as biomarkers for metabolic diseases. The use of a deuterated internal standard like decanedioic acid-d4 enhances the reliability of clinical assays.

Experimental Protocols: Quantitative Analysis using an Internal Standard

The following is a representative protocol for the quantitative analysis of decanedioic acid in a biological matrix (e.g., plasma) using decanedioic acid-d4 as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This protocol is based on established methods for fatty acid analysis.

Sample Preparation

-

Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of a decanedioic acid-d4 working solution. The concentration of the internal standard should be chosen to be within the linear range of the assay.

-

Extraction:

-

Add a suitable organic solvent, such as a 2:1 (v/v) mixture of chloroform and methanol, to the sample to precipitate proteins and extract lipids, including dicarboxylic acids.

-

Vortex the mixture vigorously.

-

Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge the sample to pellet the precipitated proteins and separate the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Derivatization: To increase volatility for GC-MS analysis, the carboxylic acid groups must be derivatized.

-

Evaporate the collected organic solvent under a gentle stream of nitrogen.

-

Add a derivatizing agent, such as boron trifluoride in methanol (BF₃-methanol), to the dried extract.

-

Heat the sample to facilitate the conversion of the dicarboxylic acids to their corresponding methyl esters.

-

After cooling, add a non-polar solvent like hexane and a saturated NaCl solution.

-

Vortex and centrifuge to separate the phases. The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for analysis.

-

GC-MS Analysis

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Separation: Inject the hexane extract containing the FAMEs onto a suitable GC column (e.g., a polar capillary column). The temperature program of the GC oven should be optimized to achieve good separation of the analytes.

-

Mass Spectrometric Detection: The mass spectrometer can be operated in either full scan mode or, for higher sensitivity and specificity, in selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect specific ions corresponding to the analyte (decanedioic acid dimethyl ester) and the internal standard (decanedioic acid-d4 dimethyl ester).

Data Analysis

-

Quantification: The concentration of decanedioic acid in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of a decanedioic acid standard and a constant concentration of the decanedioic acid-d4 internal standard.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for quantitative analysis using an internal standard.

Metabolic Pathway of Decanedioic Acid

Caption: Simplified metabolic pathway of decanedioic acid.

References

Decanedioic acid-d4 solubility data

An In-depth Technical Guide to the Solubility of Decanedioic Acid-d4

Introduction

Decanedioic acid-d4 is the deuterium-labeled form of decanedioic acid, a naturally occurring straight-chain dicarboxylic acid also known as sebacic acid. While decanedioic acid itself has broad applications in the manufacturing of polymers, plasticizers, and lubricants, its deuterated analogue, decanedioic acid-d4, serves a critical role in research and development, particularly within the pharmaceutical industry.[1][2] Stable isotope-labeled compounds like decanedioic acid-d4 are indispensable tools in bioanalysis, where they are used as internal standards for the accurate quantification of drug candidates and their metabolites in complex biological matrices.[3][4]

This technical guide provides a comprehensive overview of the solubility of decanedioic acid. Specific solubility data for the d4 variant is limited; however, the physicochemical properties of deuterated compounds are nearly identical to their non-labeled counterparts. Therefore, the data for decanedioic acid (sebacic acid) presented herein serves as a reliable proxy for decanedioic acid-d4. This document details quantitative solubility data, standardized experimental protocols for solubility determination, and the metabolic and analytical relevance of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of decanedioic acid is provided below.

| Property | Value | Reference |

| Synonyms | Sebacic acid, 1,8-Octanedicarboxylic acid | [5] |

| Molecular Formula | C₁₀H₁₈O₄ | |

| Molecular Weight | 202.25 g/mol | |

| Appearance | White crystalline powder or granules | |

| Melting Point | 131–135 °C (404–408 K) | |

| Boiling Point | 294 °C (at 100 mmHg) | |

| CAS Number | 111-20-6 |

Solubility Data

The solubility of decanedioic acid is characterized by its long, nonpolar hydrocarbon chain and its two polar carboxylic acid groups. This structure results in poor solubility in water and good solubility in various organic solvents.

Qualitative Solubility

The general solubility profile of decanedioic acid in common solvents is summarized in the table below.

| Solvent | Solubility |

| Water | Poor / Slightly Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Ether | Soluble |

| Data sourced from multiple references. |

Quantitative Solubility

Quantitative solubility data provides precise measurements essential for designing experiments, developing formulations, and planning purification processes.

Table 1: Solubility of Decanedioic Acid in Water

| Temperature | Solubility (g / 100 mL) |

|---|---|

| 20 °C (293 K) | ~0.1 |

Data sourced from multiple references.

Table 2: Solubility of Decanedioic Acid in Ethanol-Water Mixtures

The following data, presented as the mole fraction of decanedioic acid (x₁), was determined over a range of temperatures in various ethanol-water solvent mixtures. The mole fraction of ethanol (x₂') represents the composition of the solute-free solvent mixture. The solubility of decanedioic acid increases significantly with both temperature and the proportion of ethanol in the solvent mixture.

| Temperature (K) | x₁ (Pure Water, x₂'=0) | x₁ (x₂'=0.2705) | x₁ (x₂'=0.5186) | x₁ (Pure Ethanol, x₂'=1) |

| 288.1 | 0.00008 | 0.00072 | 0.00392 | 0.05263 |

| 295.3 | 0.00011 | 0.00114 | 0.00645 | 0.07682 |

| 302.4 | 0.00015 | 0.00178 | 0.01041 | 0.11011 |

| 309.8 | 0.00021 | 0.00281 | 0.01662 | 0.15663 |

| 317.0 | 0.00029 | 0.00431 | 0.02581 | 0.21774 |

| 324.5 | 0.00041 | 0.00661 | 0.04021 | 0.30015 |

| 331.7 | 0.00057 | 0.00996 | 0.06085 | 0.40386 |

| 339.2 | 0.00079 | 0.01481 | 0.09061 | 0.53612 |

| 346.4 | 0.00108 | 0.02169 | 0.13192 | 0.69753 |

| 351.9 | 0.00138 | 0.02891 | 0.17421 | 0.84912 |

| Data adapted from Zhang et al., J. Chem. Eng. Data 2008, 53, 3, 863–865. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following are standard methodologies for qualitative and quantitative assessment.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid preliminary evaluation of a compound's solubility in various solvents.

-

Preparation : Place approximately 25 mg of the compound (decanedioic acid-d4) into a small, clean test tube.

-

Solvent Addition : Add 0.75 mL of the selected solvent to the test tube in 0.25 mL portions.

-

Agitation : After each addition, cap the test tube and agitate it vigorously (e.g., using a vortex mixer) for at least 60 seconds to facilitate dissolution.

-

Observation : Visually inspect the mixture. The compound is considered "soluble" if the solid is no longer visible. If a significant amount of solid remains, it is deemed "insoluble" or "sparingly soluble" under these conditions.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted "gold standard" technique for accurately measuring the equilibrium solubility of a compound.

-

Sample Preparation : Add an excess amount of decanedioic acid-d4 to a screw-capped vial. The excess solid ensures that a saturated solution is achieved.

-

Solvent Addition : Add a precisely known volume of the chosen solvent to the vial.

-

Equilibration : Seal the vial tightly and place it in a constant-temperature bath equipped with a shaker or rotator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution has reached equilibrium.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifugation can be used to separate the solid and liquid phases.

-

Sample Extraction : Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid transferring any solid particles, it is crucial to use a filter (e.g., a syringe filter compatible with the solvent).

-

Dilution : Dilute the filtered solution with a known volume of a suitable solvent. This brings the analyte concentration into the linear range of the chosen analytical method.

-

Quantification : Analyze the concentration of decanedioic acid-d4 in the diluted solution using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), with a pre-established standard curve.

-

Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

Applications and Significance

Role in Drug Development

Decanedioic acid-d4 is primarily used as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, most commonly with LC-MS/MS. The use of a SIL-IS is considered the gold standard in pharmacokinetics and drug metabolism studies for several key reasons:

-

Accuracy and Precision : It is chemically identical to the analyte but mass-distinguishable, allowing it to mimic the analyte's behavior during sample preparation and analysis.

-

Correction for Variability : It effectively corrects for variations in sample extraction, matrix effects (ion suppression/enhancement), and instrument response.

-

Method Robustness : Its use leads to more rugged and reliable bioanalytical methods, which is critical for regulatory submissions.

Metabolic Significance

Decanedioic acid is a metabolite in the ω-oxidation pathway of fatty acids. This alternative metabolic route becomes significant when the primary pathway, mitochondrial β-oxidation, is overloaded or impaired. In this pathway, medium- or long-chain monocarboxylic acids are oxidized at their terminal (ω) carbon to form a dicarboxylic acid. These dicarboxylic acids are then chain-shortened via peroxisomal β-oxidation. Elevated levels of decanedioic acid in urine can be an indicator of certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

Conclusion

Decanedioic acid-d4, through its non-labeled counterpart sebacic acid, exhibits poor aqueous solubility but is readily soluble in common organic solvents like ethanol and acetone. Its solubility profile is highly dependent on temperature and solvent composition, a critical consideration for its application. The primary utility of decanedioic acid-d4 is as a high-fidelity internal standard in quantitative bioanalysis, where it ensures the accuracy and robustness of pharmacokinetic and metabolic studies that are fundamental to modern drug development. Furthermore, understanding its role as a natural metabolite in fatty acid oxidation provides important context for researchers in metabolic diseases. The data and protocols presented in this guide offer a foundational resource for the effective use of this important analytical tool.

References

Deuterium-Labeled Sebacic Acid: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid, plays a significant role in various industrial applications and is an endogenous metabolite in humans. In biomedical research, the use of stable isotope-labeled compounds, particularly those labeled with deuterium, has become an indispensable tool for elucidating metabolic pathways, quantifying endogenous molecules, and understanding pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of deuterium-labeled sebacic acid, its synthesis, and its applications in research, with a focus on providing detailed experimental protocols and quantitative data for scientists and drug development professionals.

Deuterium-labeled sebacic acid serves as an ideal internal standard for mass spectrometry-based quantification, offering a chemically identical but mass-distinguishable reference for the endogenous analyte. This minimizes variations in sample preparation and instrument response, leading to highly accurate and precise measurements. Furthermore, its use as a metabolic tracer allows for the investigation of the in vivo fate of sebacic acid, providing valuable insights into fatty acid metabolism and its role in various physiological and pathological states.

Synthesis of Deuterium-Labeled Sebacic Acid

A potential synthetic strategy could involve the following steps:

-

Protection of Carboxylic Acid Groups: The carboxylic acid moieties of sebacic acid would first be protected, for instance, by converting them to their corresponding esters (e.g., dimethyl sebacate).

-

Base-Catalyzed H/D Exchange: The protected sebacic acid would then be subjected to a base-catalyzed hydrogen-deuterium exchange. This is typically achieved by treating the compound with a deuterated solvent, such as deuterium oxide (D₂O), in the presence of a base (e.g., sodium deuteroxide, NaOD). The protons on the carbon atoms adjacent to the carbonyl groups can be exchanged for deuterium atoms under these conditions. To achieve a high degree of labeling, this process may need to be repeated multiple times.

-

Deprotection: Finally, the protecting groups are removed to yield deuterium-labeled sebacic acid. For example, if esters were used, they would be hydrolyzed back to the carboxylic acids.

The level of deuterium incorporation can be controlled by the reaction conditions and the number of exchange cycles. The final product would be purified and its isotopic purity confirmed by mass spectrometry and NMR spectroscopy.

Applications in Research

The primary applications of deuterium-labeled sebacic acid in a research setting are as an internal standard for quantitative analysis and as a tracer for metabolic studies.

Internal Standard for Quantitative Analysis

Deuterium-labeled sebacic acid is an excellent internal standard for isotope dilution mass spectrometry (IDMS) assays, which is the gold standard for accurate quantification.[1] Because it is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer.[1] This allows for the correction of variations that can occur during sample extraction, handling, and analysis.[1]

Metabolic Tracer

When administered to a biological system, deuterium-labeled sebacic acid can be traced as it moves through various metabolic pathways. This allows researchers to study its absorption, distribution, metabolism, and excretion (ADME). By analyzing the isotopic enrichment in downstream metabolites, it is possible to map the metabolic fate of sebacic acid and quantify the flux through specific pathways, such as β-oxidation.

Quantitative Data

The following tables summarize key pharmacokinetic parameters of unlabeled sebacic acid in rats and humans. While specific data for deuterium-labeled sebacic acid is not available, these values provide a crucial baseline for researchers designing studies with the labeled compound, as the pharmacokinetic behavior is expected to be very similar.

Table 1: Pharmacokinetic Parameters of Sebacic Acid in Rats

| Parameter | Value | Reference |

| Administration Route | Intraperitoneal (i.p.) Bolus | [2] |

| Half-life (t½) | 31.5 min | [2] |

| Tissue Elimination Rate | 0.0122 min⁻¹ | |

| Volume of Distribution (Vd) | 26.817 ml/100 g body weight | |

| Renal Clearance | 0.291 ml/min/100 g body weight | |

| Oral Bioavailability (vs. i.p.) | 69.09% | |

| Administration Route | Intravenous (i.v.) | |

| Plasma Half-life (t½) | 38.71 min | |

| Urinary Excretion (unchanged) | ~35% of administered tracer | |

| Elimination as ¹⁴CO₂ (expired air) | ~25% of administered tracer | |

| Half-life in Adipose Tissue | 135 min | |

| Half-life in Liver | 74 min |

Table 2: Pharmacokinetic Parameters of Sebacic Acid in Humans

| Parameter | Value | Reference |

| Administration Route | Intravenous (i.v.) Infusion (5h at 10 g/h) | |

| Apparent Volume of Distribution (Vd) | 8.39 ± 0.69 L | |

| Plasma Fractional Removal Rate Constant | 0.0086 ± 0.00077 min⁻¹ | |

| Average Half-life (t½) | 80.6 min | |

| Plasma Clearance | 72 ml/min |

Experimental Protocols

Protocol 1: Quantification of Sebacic Acid in Plasma using Deuterium-Labeled Sebacic Acid as an Internal Standard by LC-MS/MS

This protocol outlines a typical workflow for the quantification of sebacic acid in a biological matrix like plasma.

1. Materials and Reagents:

-

Sebacic acid standard

-

Deuterium-labeled sebacic acid (internal standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Plasma samples

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of sebacic acid and the deuterium-labeled IS in methanol.

-

Prepare a series of calibration standards by spiking known concentrations of sebacic acid into blank plasma.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC, add a known amount of the deuterium-labeled sebacic acid IS solution (e.g., 10 µL of a 10 µg/mL solution).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A suitable gradient to separate sebacic acid from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both unlabeled sebacic acid and the deuterium-labeled IS. The exact m/z values will depend on the specific labeled internal standard used.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

-

Determine the concentration of sebacic acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Metabolic Tracing of Sebacic Acid in a Cell Culture Model

This protocol describes a general procedure for tracing the metabolism of deuterium-labeled sebacic acid in cultured cells.

1. Materials and Reagents:

-

Deuterium-labeled sebacic acid

-

Cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., hepatocytes, adipocytes)

-

Phosphate-buffered saline (PBS)

-

Solvents for metabolite extraction (e.g., 80:20 Methanol:Water)

-

Scraper for cell harvesting

2. Cell Culture and Labeling:

-

Plate cells in appropriate culture vessels and grow to the desired confluency.

-

Prepare labeling medium by supplementing the regular culture medium with a known concentration of deuterium-labeled sebacic acid.

-

Remove the regular medium from the cells, wash once with PBS, and replace with the labeling medium.

-

Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled sebacic acid.

3. Metabolite Extraction:

-

At the end of the incubation period, place the culture plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., -80°C 80% methanol) to the cells.

-

Scrape the cells into the extraction solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

4. Sample Analysis (GC-MS or LC-MS/MS):

-

The extracted metabolites can be analyzed by either GC-MS (after derivatization) or LC-MS/MS.

-

For GC-MS:

-

Dry the metabolite extract under nitrogen.

-

Derivatize the sample to make the fatty acids volatile (e.g., using BSTFA to form TMS esters).

-

Analyze by GC-MS, monitoring for the mass isotopologue distribution of sebacic acid and its potential downstream metabolites (e.g., shorter-chain dicarboxylic acids from β-oxidation).

-

-

For LC-MS/MS:

-

Analyze the extract directly or after a simple cleanup step.

-

Use an LC-MS/MS method optimized for the separation and detection of dicarboxylic acids.

-

Monitor for the mass shifts corresponding to the incorporation of deuterium in the metabolites.

-

5. Data Analysis:

-

Determine the isotopic enrichment in sebacic acid and its metabolites.

-

Calculate the fractional contribution of the labeled precursor to the metabolite pools.

-

This information can be used to model metabolic flux through the relevant pathways.

Mandatory Visualizations

Caption: Metabolic pathway of sebacic acid via β-oxidation in peroxisomes and mitochondria.

Caption: Experimental workflow for a stable isotope tracer study with deuterium-labeled sebacic acid.

Caption: Workflow for quantitative analysis using deuterium-labeled sebacic acid as an internal standard.

References

Navigating the Quality Landscape of Deuterated Internal Standards: A Technical Guide to the Certificate of Analysis for Decanedioic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly within drug development and metabolic research, the quality of internal standards is paramount. Stable isotope-labeled compounds, such as Decanedioic acid-d4, serve as indispensable tools for mass spectrometry-based quantification, ensuring accuracy and reproducibility. The Certificate of Analysis (CoA) is the definitive document that attests to the identity, purity, and overall quality of this critical reagent. This technical guide provides an in-depth exploration of the data and methodologies presented in a typical CoA for Decanedioic acid-d4, enabling researchers to confidently assess its suitability for their applications.

Decanedioic acid-d4 is the deuterium-labeled version of Decanedioic acid (also known as Sebacic acid), a naturally occurring dicarboxylic acid.[1][2] Its deuteration makes it an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices.[1]

I. Quantitative Data Summary

A comprehensive Certificate of Analysis for Decanedioic acid-d4 will present a suite of quantitative tests to confirm its chemical and isotopic integrity. The following tables summarize the key analytical data points and their typical specifications.

Table 1: Identification and General Properties

| Parameter | Specification |

| Product Name | Decanedioic acid-d4 |

| CAS Number | 339080-77-2[3] |

| Molecular Formula | C₁₀H₁₄D₄O₄ |

| Molecular Weight | 206.27 |

| Appearance | White to off-white solid[4] |

Table 2: Purity and Impurity Profile

| Test | Method | Specification |

| Chemical Purity | HPLC | ≥98% |

| Isotopic Purity (Isotopic Enrichment) | ¹H NMR / Mass Spectrometry | ≥98 atom % D |

| Water Content | Karl Fischer (KF) | ≤0.5% |

| Residual Solvents | ¹H NMR / GC-MS | Conforms to ICH Q3C |

| Residue on Ignition | Gravimetry | ≤0.1% |

Table 3: Spectroscopic and Structural Confirmation

| Test | Method | Result |

| ¹H NMR | Nuclear Magnetic Resonance | Consistent with structure |

| Mass Spectrum | Mass Spectrometry (MS) | Consistent with molecular weight |

II. Experimental Protocols

The reliability of the data presented in a CoA is directly linked to the rigor of the experimental methods employed. Below are detailed methodologies for the key analyses performed on Decanedioic acid-d4.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the percentage of the main compound (Decanedioic acid-d4) relative to any non-labeled or other chemical impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at a specified wavelength (e.g., 210 nm).

-

Procedure: A solution of Decanedioic acid-d4 is prepared in a suitable solvent and injected into the HPLC system. The area of the peak corresponding to Decanedioic acid-d4 is compared to the total area of all peaks to calculate the purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

-

Objective: To confirm the chemical structure and determine the level of deuterium incorporation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Methanol-d4).

-

Procedure for ¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated, relative to the remaining proton signals, confirms the labeling and allows for the calculation of isotopic enrichment. The overall pattern of the remaining signals must be consistent with the structure of Decanedioic acid.

-

Procedure for ¹³C NMR: The carbon NMR spectrum can also be used to confirm the structure.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Purity

-

Objective: To confirm the molecular weight of the deuterated compound and assess the distribution of isotopic species.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like GC or LC.

-

Ionization Technique: Electrospray Ionization (ESI) or Gas Chromatography-Electron Ionization (GC-EI).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The spectrum will show a peak corresponding to the molecular ion of Decanedioic acid-d4. The relative intensities of this peak and any peaks corresponding to lower or higher deuteration levels are used to calculate the isotopic purity.

III. Visualizing Quality Control and Analytical Logic

To further clarify the processes and relationships involved in the analysis of Decanedioic acid-d4, the following diagrams are provided.

Caption: Quality Control Workflow for Decanedioic Acid-d4.

References

A Technical Guide to Commercially Available Decanedioic Acid-d4 for Researchers and Drug Development Professionals

Introduction

Decanedioic acid, commonly known as sebacic acid, is a naturally occurring dicarboxylic acid with significant industrial and research applications. Its deuterated isotopologue, Decanedioic acid-d4, serves as a valuable tool for researchers, particularly in the fields of metabolomics, pharmacokinetics, and drug development. This technical guide provides an in-depth overview of commercially available Decanedioic acid-d4, its chemical properties, relevant experimental protocols, and its role in metabolic pathways.

Physicochemical Properties

While specific data for Decanedioic acid-d4 is not always available, its physical and chemical properties are comparable to its non-deuterated counterpart, Decanedioic acid. The primary difference lies in the molecular weight due to the presence of four deuterium atoms.

Table 1: Physicochemical Properties of Decanedioic Acid and Decanedioic Acid-d4

| Property | Decanedioic Acid | Decanedioic Acid-d4 |

| Synonyms | Sebacic acid, 1,8-Octanedicarboxylic acid | Sebacic acid-d4 |

| CAS Number | 111-20-6[1][2][3] | 339080-77-2[4] |

| Molecular Formula | C₁₀H₁₈O₄[1] | C₁₀H₁₄D₄O₄ |

| Molecular Weight | 202.25 g/mol | Approx. 206.27 g/mol |

| Appearance | White flaky crystal or powder | White to off-white solid |

| Melting Point | 133-137 °C | Not specified, expected to be similar to the non-deuterated form. |

| Solubility | Slightly soluble in water; soluble in alcohol and ether. | Not specified, expected to be similar to the non-deuterated form. |

| Purity | Typically >98% | Typically ≥98% |

Commercial Availability

Decanedioic acid-d4 is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes.

Table 2: Commercial Suppliers of Decanedioic Acid-d4

| Supplier | Product Name | Catalog Number | Purity |

| MedChemExpress | Decanedioic acid-d4 | HY-W014787-P22152 | >98% |

| Toronto Research Chemicals | Decanedioic-2,2,9,9-d4 Acid | D229325 | Not specified |

| C/D/N Isotopes Inc. | Decanedioic-2,2,9,9-d4 Acid | D-6056 | 98 atom % D |

Note: Availability and product details are subject to change. Please refer to the suppliers' websites for the most current information.

Applications in Research and Drug Development

Decanedioic acid-d4 is primarily utilized as an internal standard in quantitative analysis using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response, thereby ensuring accurate and precise quantification of the unlabeled analyte.

Experimental Protocols

The following are generalized experimental protocols for the analysis of dicarboxylic acids using deuterated internal standards. These should be adapted and optimized for specific experimental needs.

Sample Preparation for GC-MS Analysis

This protocol outlines a general procedure for the extraction and derivatization of dicarboxylic acids from a biological matrix for GC-MS analysis.

Figure 1. GC-MS Sample Preparation Workflow.

Methodology:

-

Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis to minimize degradation of analytes.

-

Internal Standard Spiking: Prior to extraction, spike a known amount of Decanedioic acid-d4 solution into each sample, vortex briefly.

-

Extraction:

-

Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acids.

-

Add an organic solvent (e.g., 3 volumes of ethyl acetate).

-

Vortex vigorously for 2 minutes and centrifuge to separate the phases.

-

Collect the organic layer. Repeat the extraction process twice for improved recovery.

-

-

Drying: Combine the organic extracts and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature.

-

Derivatization: To increase volatility for GC analysis, derivatize the dried extract. A common method is silylation:

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.

-

Heat the mixture at 60-70°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Set up a temperature gradient program to achieve good separation of the analytes.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring specific ions for both the analyte and the deuterated internal standard.

-

Sample Preparation for LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of dicarboxylic acids using LC-MS/MS, which often does not require derivatization.

Figure 2. LC-MS/MS Sample Preparation Workflow.

Methodology:

-

Sample Collection and Storage: As with GC-MS, proper collection and storage at -80°C are essential.

-

Internal Standard Spiking: Add a known concentration of Decanedioic acid-d4 to the sample.

-

Protein Precipitation:

-

Add a cold organic solvent, such as acetonitrile (typically 3-4 volumes), to precipitate proteins.

-

Vortex and incubate at a low temperature (e.g., -20°C) for about 20 minutes to enhance precipitation.

-

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a reverse-phase column (e.g., C18) for separation.

-

Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, defining specific precursor-product ion transitions for both the analyte and Decanedioic acid-d4.

-

Metabolic Pathways Involving Dicarboxylic Acids

Decanedioic acid and other dicarboxylic acids are metabolites formed through the ω-oxidation of fatty acids. This pathway is an alternative to the primary β-oxidation pathway and becomes more significant when β-oxidation is impaired. The resulting dicarboxylic acids can then be further metabolized through peroxisomal β-oxidation.

ω-Oxidation of Fatty Acids

This pathway occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid.

Figure 3. ω-Oxidation Pathway of Fatty Acids.

Peroxisomal β-Oxidation of Dicarboxylic Acids

Dicarboxylic acids are predominantly shortened via β-oxidation within the peroxisomes. This process is similar to mitochondrial β-oxidation but is carried out by a different set of enzymes.

Figure 4. Peroxisomal β-Oxidation of Dicarboxylic Acids.

Commercially available Decanedioic acid-d4 is an indispensable tool for researchers and professionals in drug development. Its application as an internal standard in mass spectrometry-based bioanalysis allows for the accurate quantification of its unlabeled counterpart and related dicarboxylic acids. A thorough understanding of its properties, availability, and the metabolic pathways in which it is involved, as outlined in this guide, is essential for its effective use in scientific investigation. The provided experimental protocols serve as a foundational guide for developing robust and reliable analytical methods.

References

Physical characteristics of Decanedioic acid-d4

An In-depth Technical Guide to the Physical Characteristics of Decanedioic acid-d4

Introduction

Decanedioic acid, commonly known as sebacic acid, is a naturally occurring dicarboxylic acid with the chemical formula (CH₂)₈(CO₂H)₂.[1] It serves as a versatile monomer in the production of polyamides (like Nylon 610), plasticizers, lubricants, and cosmetics.[1][2] For researchers, particularly in drug development and metabolic studies, isotopically labeled compounds are invaluable tools. Decanedioic acid-d4 is the deuterium-labeled form of decanedioic acid, often used as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or as a tracer in metabolic research.[3] Understanding its physical characteristics is crucial for its correct handling, storage, and application in experimental settings.

This guide provides a comprehensive overview of the core physical properties of Decanedioic acid-d4, detailed experimental protocols for their determination, and a logical workflow for characterization.

Core Physical Characteristics

The introduction of deuterium isotopes typically has a minimal effect on the bulk physical properties of a molecule, such as melting point, boiling point, and solubility. Therefore, the characteristics of unlabeled decanedioic acid serve as a very close proxy for Decanedioic acid-d4.

Quantitative Data Summary

The physical properties of Decanedioic acid and its deuterated analog are summarized below.

| Property | Decanedioic acid | Decanedioic acid-d4 |

| Chemical Formula | C₁₀H₁₈O₄[4] | C₁₀H₁₄D₄O₄ |

| Molecular Weight | 202.25 g/mol | Approx. 206.27 g/mol |

| Appearance | White flaky crystal or powder | Expected to be a white solid |

| Melting Point | 131-137 °C | Expected to be very similar to the non-deuterated form |

| Boiling Point | 294.5 °C (at 100 mmHg) | Expected to be very similar to the non-deuterated form |

| Water Solubility | 1 g/L (at 20 °C); slightly soluble | Expected to be slightly soluble |

Solubility Profile

Decanedioic acid's solubility is dictated by its long, nonpolar hydrocarbon chain and its two polar carboxylic acid groups. This dual nature results in limited solubility in water but good solubility in less polar organic solvents.

| Solvent | Solubility |

| Water | Slightly soluble |

| Alcohols (e.g., Ethanol) | Soluble |

| Ether | Soluble |

| Acetone | Soluble |

| DMSO | Soluble (55 mg/mL) |

| 5% Sodium Hydroxide (aq) | Soluble (forms a salt) |

| 5% Sodium Bicarbonate (aq) | Soluble (forms a salt, indicates a strong acid like a carboxylic acid) |

Experimental Protocols

Accurate determination of physical properties is fundamental to compound identification and purity assessment.

Protocol 1: Melting Point Determination

The melting point provides a quick assessment of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

Methodology (Capillary Method):

-

Sample Preparation: Place a small amount of the dry, powdered Decanedioic acid-d4 on a clean, dry surface. Push the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end. Tap the tube gently to ensure the sample is tightly packed.

-

Apparatus Setup: Use a melting point apparatus (e.g., Mel-Temp or Thiele tube). If using a Mel-Temp, place the capillary tube into the sample holder.

-

Approximate Determination: Heat the sample rapidly (e.g., 10-20°C/min ramp) to find an approximate melting range. This saves time in the subsequent accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to about 15-20°C below the approximate melting point. Then, reduce the heating rate to a slow ramp (1-2°C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. Repeat the measurement with a fresh sample to ensure consistency.

Protocol 2: Solubility Characterization

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.

Methodology:

-

General Procedure: In a small test tube, add approximately 25 mg of Decanedioic acid-d4. Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition. Observe whether the solid dissolves completely.

-

Water Solubility: Test solubility in water first. If the compound is water-soluble, test the solution with litmus or pH paper to determine if it's acidic or basic. A pH below 4 suggests a carboxylic acid.

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in the following aqueous solutions in sequence:

-

5% NaOH: Solubility indicates an acidic functional group (e.g., carboxylic acid or phenol).

-

5% NaHCO₃: Solubility indicates a relatively strong acid, specifically a carboxylic acid. Phenols are generally not acidic enough to dissolve in bicarbonate solution.

-

5% HCl: If insoluble in base, test with dilute acid. Solubility indicates a basic functional group, such as an amine.

-

-

Inert Compounds: If the compound is insoluble in water, dilute acid, and dilute base, it is classified as a neutral compound.

Logical Workflow and Data Relationships

The characterization of a compound like Decanedioic acid-d4 follows a logical progression, where initial observations inform subsequent, more detailed tests.

Caption: Workflow for the physical characterization of Decanedioic acid-d4.

References

An In-depth Technical Guide to the Isotopic Purity of Decanedioic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Decanedioic acid-d4, a stable isotope-labeled internal standard crucial for a variety of research and drug development applications. Decanedioic acid-d4 is the deuterium-labeled version of Decanedioic acid (also known as Sebacic acid), a naturally occurring dicarboxylic acid.[1] The incorporation of deuterium atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Isotopic Purity of Decanedioic Acid-d4

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. It is essential to characterize the isotopic distribution, which includes the abundance of the desired deuterated species (d4) as well as the presence of other isotopic variants (d0, d1, d2, d3, etc.). This characterization is typically performed using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[2]

Data Presentation: Isotopic Distribution

While batch-to-batch variations are inherent in the synthesis of isotopically labeled compounds, a representative isotopic distribution for Decanedioic acid-d4, as determined by mass spectrometry, is presented in Table 1. The chemical purity is typically expected to be ≥98%.

Table 1: Representative Isotopic Distribution of Decanedioic Acid-d4

| Isotopic Species | Abbreviation | Representative Abundance (%) |

| Non-deuterated | d0 | < 0.5 |

| Mono-deuterated | d1 | < 1.0 |

| Di-deuterated | d2 | < 2.0 |

| Tri-deuterated | d3 | < 5.0 |

| Tetra-deuterated | d4 | > 90.0 |

Note: The data presented in this table is representative and may not reflect the exact isotopic distribution of a specific lot. It is crucial to refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols

General Synthesis of Decanedioic acid-d4

A common strategy for the synthesis of Decanedioic acid-d4 involves the deuteration of a suitable precursor. One plausible approach is the reduction of a precursor containing functional groups amenable to deuteration, such as alkynes or esters, using a deuterium source. For example, a synthetic route could involve the use of a commercially available starting material that is subjected to catalytic deuteration.

Illustrative Synthesis Pathway:

Caption: Illustrative synthesis pathway for Decanedioic acid-d4.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic distribution of Decanedioic acid-d4.

Objective: To quantify the relative abundance of different isotopic species of Decanedioic acid-d4.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.

Procedure:

-

Sample Preparation: Prepare a solution of Decanedioic acid-d4 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Scan Range: m/z 100-300.

-

Data Acquisition: Full scan mode with high resolution (>10,000).

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the different isotopic species (d0 to d4).

-

Integrate the peak areas for each isotopic species.

-